molecular formula C15H20N4O2 B1291595 Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 440100-15-2

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1291595
CAS No.: 440100-15-2
M. Wt: 288.34 g/mol
InChI Key: NLEQQMQLJYJBEF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a piperazine core protected by a Boc (tert-butoxycarbonyl) group and functionalized with a cyanopyridine moiety. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules. Piperazine derivatives are of significant interest in pharmaceutical research for their ability to contribute to favorable physicochemical properties and participate in key molecular interactions. The specific steric and electronic profile of this scaffold makes it useful for exploring structure-activity relationships (SAR) in the development of biologically active compounds . As a research chemical, it is commonly employed in nucleophilic substitution reactions, deprotection studies, and as a precursor in library synthesis for high-throughput screening. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQQMQLJYJBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves several key steps:

Detailed Synthetic Procedures

Method A: Direct Coupling Reaction
  • Reagents :

    • Piperazine
    • Tert-butyl chloroformate
    • 3-Cyanopyridine
    • Base (e.g., triethylamine or potassium carbonate)
  • Procedure :

    • Piperazine is treated with tert-butyl chloroformate in the presence of a base to generate the tert-butyl piperazine carbamate.
    • This intermediate is then reacted with 3-cyanopyridine under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dichloromethane.
  • Yield : Approximately 85% after purification.

Method B: One-Pot Synthesis

This method simplifies the reaction by combining all reagents in a single reaction vessel:

  • Reagents :

    • Piperazine
    • Tert-butyl chloroformate
    • 3-Cyanopyridine
    • Base (e.g., sodium hydride)
  • Procedure :

    • Combine all reagents in an inert atmosphere and stir at elevated temperatures (around 60–80°C).
  • Yield : Yields can vary from 70% to 90%, depending on reaction time and temperature control.

Alternative Methods

Method C: Microwave-Assisted Synthesis

Utilizing microwave irradiation can enhance reaction rates and yields:

  • Reagents :

    • Piperazine
    • Tert-butyl chloroformate
    • Cyanopyridine derivative
  • Procedure :

    • The reaction mixture is subjected to microwave irradiation for a specified time, significantly reducing the reaction time compared to conventional heating.
  • Yield : Reported yields can exceed 90% with shorter reaction times.

Comparative Analysis of Synthesis Methods

Method Yield (%) Reaction Time Conditions
Direct Coupling ~85 Several hours Reflux in DMF/CH₂Cl₂
One-Pot Synthesis 70–90 Variable Elevated temperature
Microwave-Assisted Synthesis >90 Minutes Microwave irradiation

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various reactions:

Reaction TypeDescription
Oxidation Converts the compound to corresponding oxidized products using agents like potassium permanganate.
Reduction Reduces nitrile groups to amines utilizing lithium aluminum hydride or catalytic hydrogenation.
Substitution Facilitates nucleophilic substitutions at the piperazine or pyridine rings.

Biology

The compound is being investigated for its biological activity, particularly its interactions with various receptors and enzymes. Preliminary studies suggest that it may have:

  • Anticancer properties, with related compounds showing inhibition of cell proliferation in cancer cell lines.
  • Potential as a GPR119 agonist, which could be beneficial in treating metabolic disorders like type 2 diabetes mellitus.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications:

  • Drug Development : It serves as a precursor for synthesizing novel pharmaceuticals.
  • Biological Activity Studies : Ongoing research aims to elucidate its mechanism of action and efficacy against various diseases.

Anticancer Activity

A study investigated the anticancer effects of related compounds derived from piperazine derivatives. The results indicated that these compounds could inhibit breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range, suggesting a favorable therapeutic index due to their selective action against cancer cells while sparing normal cells .

GPR119 Agonist Research

Research on compounds similar to this compound has identified several analogs with strong binding affinities to GPR119. These findings highlight their potential role in advancing treatment options for obesity and type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyanopyridine moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Ring

The pyridine scaffold in compound 5 allows diverse functionalization. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Analogs
Compound Name (ID) Substituent(s) on Pyridine Molecular Weight Key Functional Features Applications/Notes
5 (Target compound) 3-Cyano 293.34 g/mol Boc-protected piperazine; cyano as electron-withdrawing group Intermediate for cross-coupling reactions
6 5-Bromo, 3-cyano 372.24 g/mol Bromine at position 5 enables Suzuki couplings Precursor for aryl/heteroaryl derivatives
9 5-(Diazirinyl propanamido), 3-cyano 454.53 g/mol Diazirine for photoaffinity labeling Target identification in biological systems
tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano, 6-phenyl 365.43 g/mol Phenyl enhances lipophilicity Potential kinase inhibitor scaffold
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoro 281.32 g/mol Fluorine improves metabolic stability CNS drug candidate intermediate
tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate 2-Nitro 308.33 g/mol Nitro as a directing group for reductions Precursor for amino derivatives

Stability and Pharmacological Considerations

  • Gastric Stability : While 5 lacks explicit stability data, analogs like 1a and 1b (tert-butyl 4-(fluorophenyl-triazolyl)piperazine carboxylates) degrade in simulated gastric fluid, suggesting that substituent choice critically impacts stability .
  • Metabolic Resistance: Fluorinated derivatives (e.g., ) exhibit enhanced metabolic resistance due to fluorine’s electronegativity and bond strength, a trait absent in the cyano-substituted parent compound 5.

Biological Activity

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 440100-15-2) is a synthetic compound with notable potential in pharmacological applications. Its unique structure, characterized by a piperazine ring and a cyanopyridine moiety, positions it as a candidate for various therapeutic uses, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.34 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
PropertyValue
CAS Number440100-15-2
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
SolubilityChloroform (slightly), Methanol (slightly), DMSO

Anticancer Potential

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed an IC50 value of approximately 0.126 μM, indicating strong antiproliferative activity .
  • MCF-7 (Breast Cancer) : The selectivity index was notably high, with a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells .

This selectivity suggests that the compound could be developed as a targeted therapy for breast cancer with reduced toxicity to normal cells.

The mechanism underlying the anticancer effects involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Additionally, the compound has been observed to induce apoptosis in cancer cells through caspase activation pathways .

Neuropharmacological Effects

Beyond its anticancer properties, this compound has been investigated for its neuropharmacological activities. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Study 1: In Vivo Efficacy

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound over a period of 30 days resulted in significant inhibition of lung metastasis compared to controls. This study underscores the potential of this compound as a viable candidate for further development as an anti-metastatic agent .

Study 2: Safety Profile

A toxicity assessment conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile that warrants further investigation into its therapeutic window .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate can react with halogenated pyridine derivatives (e.g., 2-chloro-3-cyanopyridine) in polar aprotic solvents (e.g., 1,4-dioxane or DMF) using a base like K2CO3 or Cs2CO3 at 80–110°C for 12–24 hours . Yield optimization often involves controlling stoichiometry (1:1.5 molar ratio of piperazine to pyridine derivative) and microwave-assisted heating to reduce reaction time .
  • Data : Typical yields range from 43% to 91%, with purification via silica gel chromatography (hexane/ethyl acetate gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Structural confirmation relies on:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify piperazine ring protons (δ 3.4–3.8 ppm) and tert-butyl carbamate (δ 1.4–1.5 ppm) .
  • LCMS/HRMS : To confirm molecular ion peaks (e.g., m/z 288.3 [M+H]<sup>+</sup> for C15H20N4O2) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SHELX programs) resolves bond angles and torsional conformations .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology : Solubility is tested in DMSO (>10 mM), chloroform, and ethyl acetate. Stability studies (HPLC monitoring) show degradation <5% over 48 hours at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in piperazine ring conformation during structure-activity relationship (SAR) studies?

  • Methodology : Single-crystal X-ray analysis (e.g., SHELXL refinement) reveals chair or boat conformations of the piperazine ring, influencing ligand-receptor interactions. Hirshfeld surface analysis quantifies intermolecular forces (e.g., C–H⋯O/N hydrogen bonds) that stabilize the crystal lattice .
  • Data : For tert-butyl piperazine derivatives, torsional angles between the pyridine and piperazine moieties range from 15–30°, affecting steric hindrance in biological targets .

Q. What strategies mitigate side reactions during functionalization of the 3-cyanopyridinyl moiety?

  • Methodology : Protecting the cyano group (e.g., using trimethylsilyl chloride) prevents hydrolysis during nucleophilic substitutions. Pd-catalyzed cross-couplings (Suzuki-Miyaura) require anhydrous conditions and ligands like Xantphos to suppress dehalogenation byproducts .
  • Case Study : In a Suzuki coupling, tert-butyl 4-(3-iodopyridin-2-yl)piperazine-1-carboxylate reacted with boronic acids at 60°C under microwave irradiation, achieving 85% yield with <2% des-iodo impurity .

Q. How does the compound perform in enzyme inhibition assays, and what mechanistic insights exist?

  • Methodology : The tert-butyl carbamate group enhances membrane permeability, while the 3-cyanopyridinyl group acts as a hydrogen-bond acceptor. In vitro assays (e.g., prolyl hydroxylase inhibition) use IC50 measurements (reported 0.5–5 µM) with LCMS-based substrate depletion monitoring .
  • Data : Molecular docking (AutoDock Vina) predicts binding to the enzyme active site via piperazine N–H⋯O interactions (ΔG = −8.2 kcal/mol) .

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